
2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine
Vue d'ensemble
Description
2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine is a useful research compound. Its molecular formula is C13H9F4N and its molecular weight is 255.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoredox Systems for Catalytic Fluoromethylation : Trifluoromethyl and difluoromethyl groups, structural motifs in pharmaceuticals and agrochemicals, are synthesized using photoredox catalysis. This process involves visible-light-induced single-electron-transfer processes and is used in fluoromethylation reactions of compounds with carbon-carbon multiple bonds (Koike & Akita, 2016).
Reactivity of Phenylacetonitrile : A study on 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile reveals uncommon reactivity with the loss of three fluorine atoms, leading to the formation of a trimeric compound. This finding suggests potential applications in synthesizing unique organic compounds (Stazi et al., 2010).
Ortho-Fluorination Catalysis : Pd(OTf)2 x 2 H2O catalyzes ortho-fluorination of benzylamines, demonstrating the potential of this catalyst in medicinal chemistry and synthesis, particularly for introducing fluorine atoms into complex organic structures (Wang, Mei, & Yu, 2009).
Synthesis of Fluorinated Polyimides : The synthesis of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene and various dianhydrides shows potential for creating high-quality and purity polyimide films with excellent thermal stability and low moisture absorption. This could be significant for applications in materials science (Xie et al., 2001).
Synthesis of Luminophores : A method for synthesizing dimethyl 2-fluoro-and 2,2′-difluorobiphenyl-4,4′-dicarboxylates has been developed, leading to fluorinated biphenyls that exhibit strong luminescence. This has potential applications in the field of optoelectronic materials (Olkhovik et al., 2008).
Arylene Ether Polymers Synthesis : The synthesis of novel poly(arylene ether)s based on fluorinated biphenyls demonstrates potential for creating materials with high thermal stability and solubility in organic solvents, relevant for advanced polymer science applications (Salunke, Ghosh, & Banerjee, 2007).
Propriétés
IUPAC Name |
3-fluoro-4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZDNLZWLBDIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B7940382.png)
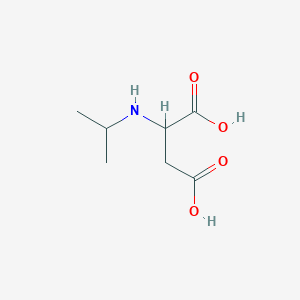

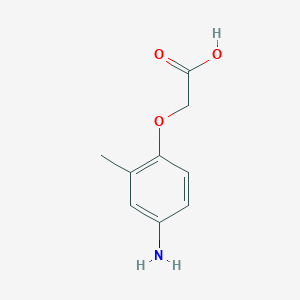
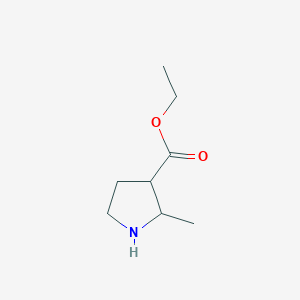
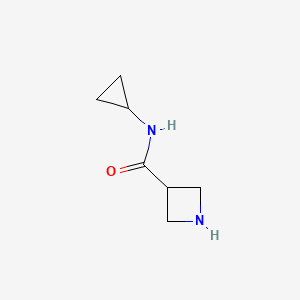

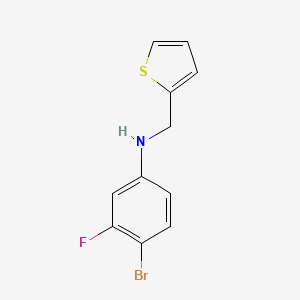

![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7940466.png)
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940472.png)
![[1,1'-Biphenyl]-4-amine, 3'-chloro-2-fluoro-](/img/structure/B7940474.png)

